molecular formula C11H10ClFO2 B13542476 1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid

1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B13542476
M. Wt: 228.65 g/mol
InChI Key: MIDQYOJCDSTPLZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10ClFO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Benzyl Halide: The starting material, 2-chloro-4-fluorotoluene, undergoes halogenation to form 2-chloro-4-fluorobenzyl chloride.

    Cyclopropanation: The benzyl chloride is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.

    Carboxylation: The resulting cyclopropane derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Various substituted benzyl derivatives.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Esterification: Esters of this compound.

Scientific Research Applications

1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the cyclopropane ring and halogen substituents can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

    1-(2-Chlorobenzyl)cyclopropane-1-carboxylic acid: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    1-(4-Fluorobenzyl)cyclopropane-1-carboxylic acid: Lacks the chlorine substituent, leading to different chemical and biological properties.

    1-Benzylcyclopropane-1-carboxylic acid: Lacks both chlorine and fluorine substituents, resulting in distinct reactivity and applications.

Properties

Molecular Formula

C11H10ClFO2

Molecular Weight

228.65 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10ClFO2/c12-9-5-8(13)2-1-7(9)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15)

InChI Key

MIDQYOJCDSTPLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=C(C=C2)F)Cl)C(=O)O

Origin of Product

United States

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